molecular formula C10H21NOS B13016071 3-((Thietan-3-ylamino)methyl)hexan-1-ol

3-((Thietan-3-ylamino)methyl)hexan-1-ol

Cat. No.: B13016071
M. Wt: 203.35 g/mol
InChI Key: NLFMFXFESPBYAU-UHFFFAOYSA-N
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Description

3-((Thietan-3-ylamino)methyl)hexan-1-ol is a compound that features a thietane ring, which is a four-membered sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thietane derivatives, including 3-((Thietan-3-ylamino)methyl)hexan-1-ol, can be achieved through several methods. One traditional route involves the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes, sulfonates of 3-haloalkan-1-ols, or disulfonates of alkane-1,3-diols with sodium sulfide . Another method is the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds are also used for the synthesis of thietanes .

Industrial Production Methods

Industrial production methods for thietane derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((Thietan-3-ylamino)methyl)hexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

3-((Thietan-3-ylamino)methyl)hexan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-((Thietan-3-ylamino)methyl)hexan-1-ol involves its interaction with molecular targets and pathways. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can result in the modulation of biological pathways and the exertion of specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Thietan-3-ylamino)methyl)hexan-1-ol is unique due to its specific structural features, including the presence of a thietane ring and a hexanol moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H21NOS

Molecular Weight

203.35 g/mol

IUPAC Name

3-[(thietan-3-ylamino)methyl]hexan-1-ol

InChI

InChI=1S/C10H21NOS/c1-2-3-9(4-5-12)6-11-10-7-13-8-10/h9-12H,2-8H2,1H3

InChI Key

NLFMFXFESPBYAU-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCO)CNC1CSC1

Origin of Product

United States

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